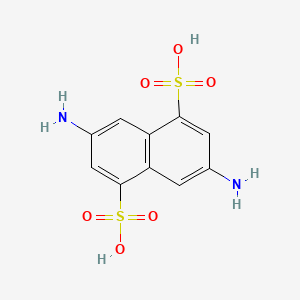
3,7-diaminonaphthalene-1,5-disulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diaminonaphthalene-1,5-disulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two amino groups at positions 3 and 7, and two sulfonic acid groups at positions 1 and 5 on the naphthalene ring. This compound is known for its strong acidic properties and is typically used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diaminonaphthalene-1,5-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration and subsequent reduction. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with oleum (a solution of sulfur trioxide in sulfuric acid) to introduce sulfonic acid groups at the desired positions.
Nitration: The sulfonated naphthalene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at positions 3 and 7.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors for sulfonation and nitration, followed by reduction in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Diaminonaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like iron powder or sodium dithionite.
Substitution: Various nucleophiles can be used to replace the sulfonic acid groups under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives with different functional groups.
Scientific Research Applications
3,7-Diaminonaphthalene-1,5-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-diaminonaphthalene-1,5-disulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid groups can form strong hydrogen bonds with other molecules, while the amino groups can participate in nucleophilic reactions. These interactions enable the compound to act as a catalyst or inhibitor in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3,8-Diaminonaphthalene-1,5-disulfonic acid
- 5,6-Diaminonaphthalene-1,3-disulfonic acid
- 2,3-Diaminonaphthalene
Uniqueness
3,7-Diaminonaphthalene-1,5-disulfonic acid is unique due to the specific positions of its amino and sulfonic acid groups, which confer distinct chemical properties and reactivity compared to its isomers. This unique arrangement allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.
Properties
CAS No. |
30124-50-6 |
|---|---|
Molecular Formula |
C10H10N2O6S2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3,7-diaminonaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H10N2O6S2/c11-5-1-7-8(10(3-5)20(16,17)18)2-6(12)4-9(7)19(13,14)15/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18) |
InChI Key |
KNOUFVBOBNEGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)N)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14127283.png)
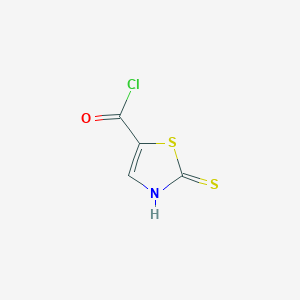
![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14127289.png)
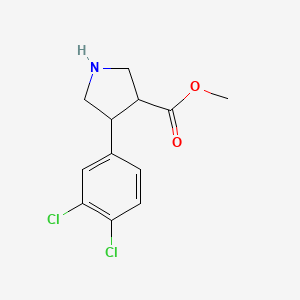
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14127313.png)
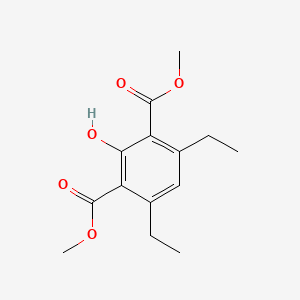
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)
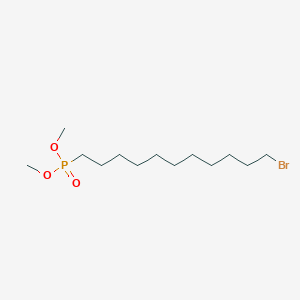
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)
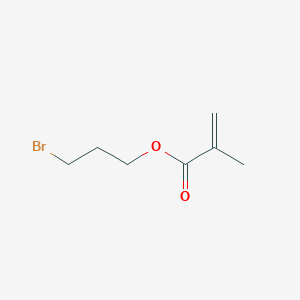
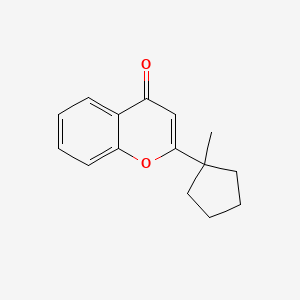
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
